

6-Methoxy-5-methylnicotinic Acid: A Technical Overview of Basic Properties

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Compound of Interest

Compound Name: 6-Methoxy-5-methylnicotinic acid

Cat. No.: B567558

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Introduction

6-Methoxy-5-methylnicotinic acid is a substituted pyridine carboxylic acid derivative. As a structural analog of nicotinic acid (Vitamin B3), it holds potential for investigation in various therapeutic areas, particularly those influenced by nicotinic acid receptors and related signaling pathways. This document provides a technical guide to its basic chemical and physical properties, methodologies for their experimental determination, and an overview of the potential biological context based on related compounds. Due to the limited availability of direct experimental data for this specific molecule, a combination of established chemical information and predictive models is presented.

Chemical and Physical Properties

The fundamental identifiers for **6-Methoxy-5-methylnicotinic acid** are well-established.[1][2][3] However, specific experimental data on its physicochemical properties are not readily available in the current literature. The following table summarizes its key identifiers and provides predicted values for its core physicochemical properties. These predictions are generated using established computational models and offer a valuable starting point for experimental design and interpretation.

Property	Value	Source
IUPAC Name	6-methoxy-5-methylpyridine-3-carboxylic acid	-
CAS Number	1211531-94-0	[1][2][3]
Molecular Formula	C ₈ H ₉ NO ₃	[1][2][3]
Molecular Weight	167.16 g/mol	[1][2][3]
Predicted Melting Point	180-190 °C	Predicted
Predicted Boiling Point	345.6 ± 22.0 °C at 760 mmHg	Predicted
Predicted Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol.	Predicted
Predicted pKa	~4.5-5.0 (acidic), ~2.0-2.5 (basic)	Predicted
Predicted logP	1.2 ± 0.3	Predicted

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of **6-Methoxy-5-methylnicotinic acid**. These protocols are based on standard laboratory practices for organic compounds and can be adapted as necessary.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes
- Spatula
- Mortar and pestle

Procedure:

- Ensure the sample of **6-Methoxy-5-methylnicotinic acid** is completely dry and finely powdered.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Solubility Determination

Principle: The solubility of the compound is assessed in various solvents to understand its polarity and potential for formulation.

Apparatus:

- Test tubes
- Vortex mixer
- Analytical balance
- Spatula

Procedure:

- Weigh a precise amount of **6-Methoxy-5-methylnicotinic acid** (e.g., 1 mg) and place it into a test tube.
- Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO) to the test tube.
- Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble under those conditions. If not, the solubility can be quantified by gradually adding more solvent until dissolution is complete or by analyzing the concentration of the saturated solution.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the compound with a strong acid or base and monitoring the change in pH. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- Calibrate the pH meter using standard buffer solutions.
- Prepare a solution of **6-Methoxy-5-methylnicotinic acid** of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa or a strong acid (e.g., 0.1 M HCl) for the basic pKa, adding the titrant in small, precise increments.
- Record the pH after each addition of titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

logP Determination by Shake-Flask Method

Principle: The partition coefficient (logP) between an aqueous and an immiscible organic phase (typically n-octanol and water) is a measure of the compound's lipophilicity.

Apparatus:

- Separatory funnel or centrifuge tubes
- Shaker or vortex mixer
- UV-Vis spectrophotometer or HPLC
- Analytical balance

Procedure:

- Prepare a stock solution of **6-Methoxy-5-methylnicotinic acid** in a suitable solvent.
- Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or centrifuge tube.
- Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
- Allow the layers to separate completely (centrifugation can aid this process).
- Carefully separate the aqueous and organic layers.

- Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Context and Potential Signaling Pathways

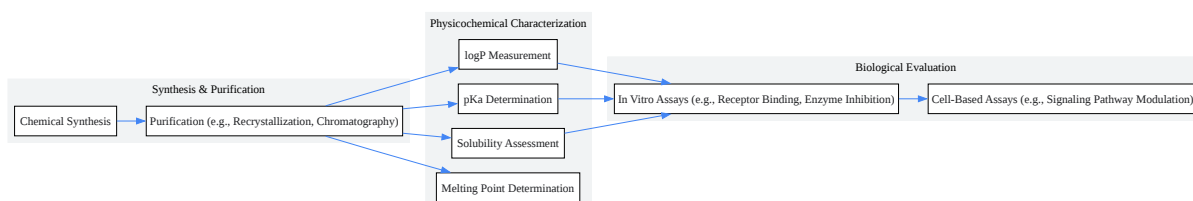
While no specific biological activity or signaling pathways have been reported for **6-Methoxy-5-methylnicotinic acid**, its structural similarity to nicotinic acid suggests that it may interact with related biological targets. Nicotinic acid is known to exert its effects through several mechanisms, most notably by acting as a ligand for nicotinic acid receptors (GPR109A and GPR109B).

Activation of these G-protein coupled receptors can initiate a cascade of intracellular events. For instance, in adipocytes, activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.

Furthermore, nicotinic acid and its derivatives can be converted intracellularly to nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including PARPs and sirtuins.

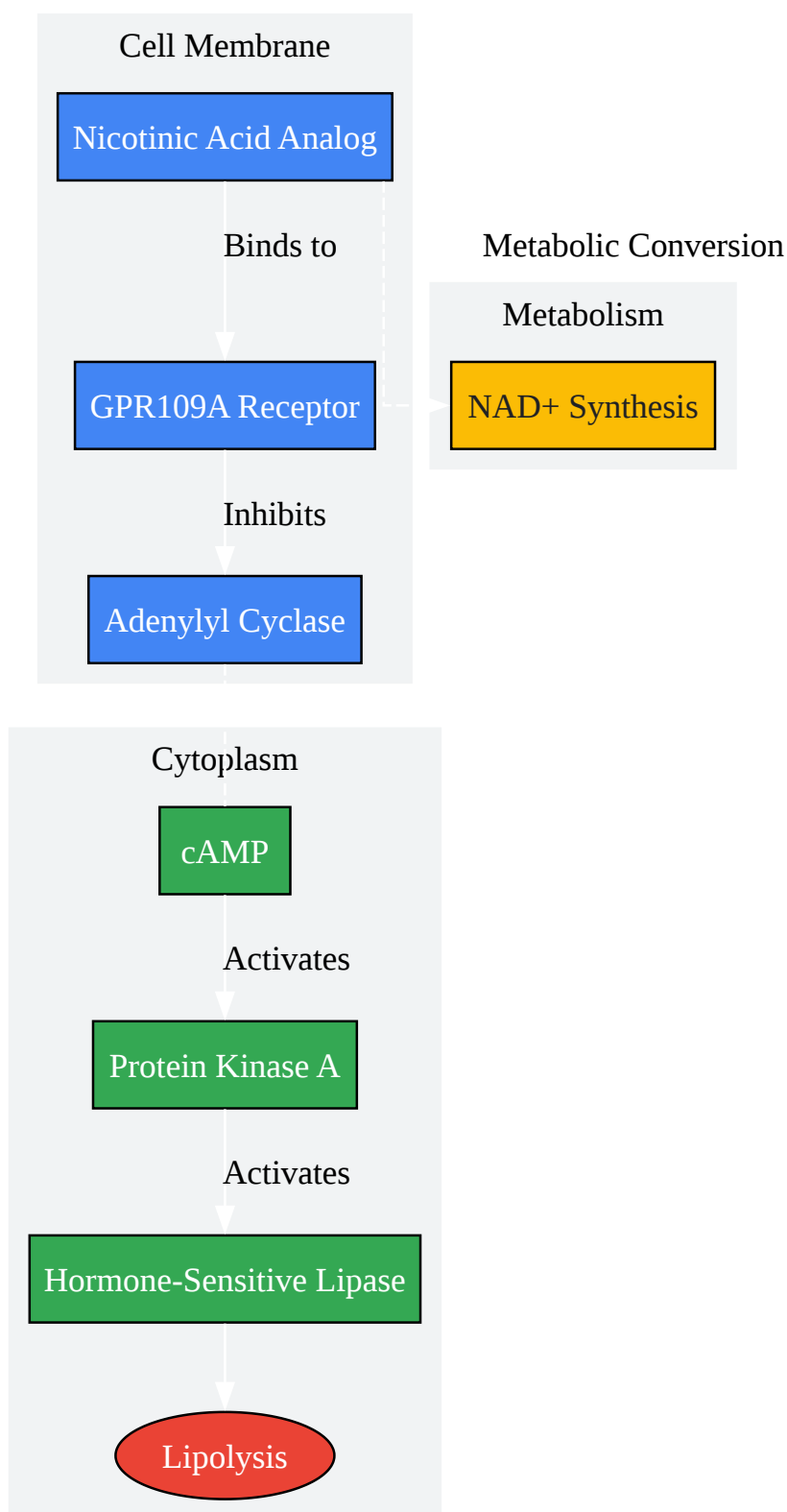
Given its structure, **6-Methoxy-5-methylnicotinic acid** could potentially act as an agonist or antagonist at nicotinic acid receptors, or it may be metabolized to influence intracellular NAD⁺ levels. Experimental validation is required to determine its specific biological activities.

Visualizations



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Caption: Generalized workflow for the synthesis, characterization, and biological evaluation of **6-Methoxy-5-methylnicotinic acid**.



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Caption: Potential signaling pathway of a nicotinic acid analog via the GPR109A receptor and its metabolic fate.

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References

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